molecular formula C17H14ClNO2 B1412686 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline CAS No. 2088945-61-1

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline

Cat. No.: B1412686
CAS No.: 2088945-61-1
M. Wt: 299.7 g/mol
InChI Key: IMXNAMOMODBDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction’s mild conditions and high functional group tolerance make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline derivatives .

Scientific Research Applications

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dimethoxyphenyl)isoquinoline: Lacks the chloro group at the 3-position.

    3-Chloro-4-phenylisoquinoline: Lacks the methoxy groups on the phenyl ring.

Uniqueness

3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline is unique due to the presence of both the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds .

Properties

IUPAC Name

3-chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-20-13-8-5-9-14(21-2)16(13)15-12-7-4-3-6-11(12)10-19-17(15)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXNAMOMODBDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(N=CC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Reactant of Route 5
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.